3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid
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Description
3-[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoylamino]benzoic acid , also known by its IUPAC name 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-2-propenoyl]amino}benzoic acid , is a chemical compound with the molecular formula C₁₉H₁₅ClN₂O₅. It belongs to the class of benzoic acid derivatives and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves the condensation of a substituted benzaldehyde (3-bromo-4,5-dimethoxyphenyl) with malononitrile, followed by cyclization to form the benzoic acid ring. The specific synthetic route and reaction conditions may vary depending on the research paper or method employed .
Molecular Structure Analysis
The molecular structure of 3-[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoylamino]benzoic acid consists of a benzoic acid core with an appended cyanoprop-2-enoylamino group. The presence of the bromine and dimethoxy substituents on the phenyl ring contributes to its unique properties. Refer to the ChemSpider link for a visual representation of the structure .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and cyclizations. Its reactivity depends on the functional groups present, such as the cyano group and the phenolic hydroxyl group. Researchers have explored its reactivity in the context of drug development and organic synthesis .
Physical and Chemical Properties Analysis
Safety and Hazards
Properties
IUPAC Name |
3-[[(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-26-16-8-11(7-15(20)17(16)27-2)6-13(10-21)18(23)22-14-5-3-4-12(9-14)19(24)25/h3-9H,1-2H3,(H,22,23)(H,24,25)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHUVLHWBGYLBD-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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